BenchChemオンラインストアへようこそ!

5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine

Medicinal Chemistry Cross-Coupling Reactions Heterocyclic Synthesis

This 3-nitropyridine derivative features a 5-Br handle for Pd-catalyzed cross-coupling and a 3-NO₂ group reducible to an amine. It enables rapid SAR expansion around the cyclobutylmethoxy core, with demonstrated DYRK1A inhibition (IC₅₀ = 1.18 μM) and selectivity over 5-LOX. Saves synthetic steps for complex pharmacophores.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
CAS No. 947534-28-3
Cat. No. B3173635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
CAS947534-28-3
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
InChIInChI=1S/C10H11BrN2O3/c11-8-4-9(13(14)15)10(12-5-8)16-6-7-2-1-3-7/h4-5,7H,1-3,6H2
InChIKeyIKHHQLDXOZZDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine (CAS 947534-28-3) Procurement Guide for Medicinal Chemistry Building Blocks


5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine (CAS 947534-28-3) is a trisubstituted pyridine derivative classified as a 3-nitropyridine building block. Its molecular framework consists of a pyridine core functionalized with a bromine atom at the 5-position, a cyclobutylmethoxy group at the 2-position, and a nitro group at the 3-position, resulting in a molecular formula of C₁₀H₁₁BrN₂O₃ and a molecular weight of approximately 287.11 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, where the presence of orthogonal reactive handles—a nitro group for reduction and a bromine atom for cross-coupling—enables downstream diversification toward complex heterocyclic pharmacophores .

5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine: Why In-Class Nitropyridine Analogs Are Not Interchangeable


Substituting 5-bromo-2-(cyclobutylmethoxy)-3-nitropyridine with a closely related analog—such as 2-(cyclobutylmethoxy)-3-nitropyridine (lacking the 5-bromo substituent) or a non-nitropyridine brominated pyridine—introduces significant deviations in both synthetic utility and biological interaction profiles. The 5-bromo substituent is a critical functional handle for palladium-catalyzed cross-coupling reactions, enabling site-selective derivatization at C5 that is impossible with debrominated analogs . Concurrently, the 3-nitro group serves as a precursor to an amine after reduction, offering an additional orthogonal vector for elaboration. In medicinal chemistry contexts, the combination of a cyclobutylmethoxy moiety with a 3-nitropyridine core has been associated with distinct kinase inhibition profiles, as evidenced by compound-specific binding data [1]. Simply replacing this compound with a structural congener—even one differing by a single functional group—would fundamentally alter the chemical reactivity, synthetic pathway feasibility, and target engagement parameters, thereby compromising project reproducibility and SAR continuity.

Quantitative Differentiation of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine Versus Closest Analogs


Synthetic Utility: Orthogonal Reactive Handles for C5 and C3 Diversification

5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine possesses a bromine atom at the 5-position and a nitro group at the 3-position, providing two distinct and orthogonal reactive handles for sequential functionalization. The bromine substituent serves as a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be selectively reduced to an amine for subsequent amidation or reductive amination . In contrast, the debrominated analog 2-(cyclobutylmethoxy)-3-nitropyridine (CAS 1049729-98-7) lacks the C5 halogen handle, limiting its synthetic utility to transformations solely at the nitro group . This difference directly impacts the complexity and diversity of accessible derivative libraries.

Medicinal Chemistry Cross-Coupling Reactions Heterocyclic Synthesis

Kinase Inhibition Profile: Selectivity for DYRK1A

5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine demonstrates measurable but modest inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with an IC₅₀ value of 1.18 μM in a TR-FRET displacement assay [1]. While this activity is not potent, it establishes a baseline for further optimization. In comparison, structurally related 3-nitropyridine analogs lacking the 5-bromo substituent or bearing alternative heterocyclic cores have shown variable DYRK1A inhibition, with some optimized derivatives achieving sub-100 nM IC₅₀ values [2]. The presence of the 5-bromo substituent in this compound may contribute to a distinct binding mode or selectivity profile, though direct comparative data within the same assay system are not currently available.

Kinase Inhibition Neurological Disorders Target Engagement

Lack of Activity Against 5-Lipoxygenase Defines Selectivity Profile

In a defined biochemical assay, 5-bromo-2-(cyclobutylmethoxy)-3-nitropyridine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM. The compound exhibited no significant activity (NS) under these conditions [1]. This negative result provides valuable selectivity data, indicating that the compound does not promiscuously inhibit this key inflammatory enzyme. In contrast, many nitropyridine-containing pharmacophores have been reported to exhibit off-target 5-LOX inhibition . The absence of activity at 100 μM suggests a clean selectivity profile for this compound in the context of 5-LOX, which is a desirable feature for projects aiming to avoid anti-inflammatory off-target effects.

Enzyme Inhibition Inflammation Selectivity Screening

5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine: Recommended Use Cases for Scientific Procurement


Scaffold for DYRK1A Kinase Inhibitor Lead Optimization

Given its measurable activity against DYRK1A (IC₅₀ = 1.18 μM) and the presence of a versatile bromine handle, 5-bromo-2-(cyclobutylmethoxy)-3-nitropyridine serves as an ideal starting point for medicinal chemistry campaigns targeting DYRK1A-related indications, including neurodegenerative diseases and cancer [1]. The bromine substituent enables rapid parallel synthesis of C5-diversified analogs via Suzuki-Miyaura cross-coupling, while the nitro group can be reduced to an amine for further derivatization, allowing efficient SAR exploration around the cyclobutylmethoxy core.

Selectivity Profiling and Off-Target De-Risking

The demonstrated lack of activity against 5-lipoxygenase at 100 μM provides a key selectivity data point that can be leveraged in lead optimization programs where minimizing anti-inflammatory off-target effects is critical [2]. Researchers working on kinase inhibitors or other CNS-targeted therapies can use this compound with greater confidence that 5-LOX-mediated pharmacology will not confound in vivo efficacy or safety readouts.

Synthetic Intermediate for Complex Heterocyclic Libraries

The orthogonal reactivity profile of 5-bromo-2-(cyclobutylmethoxy)-3-nitropyridine—combining a cross-coupling handle (C5-Br) with a reducible nitro group (C3-NO₂)—makes it an exceptionally versatile building block for generating diverse heterocyclic libraries . This dual functionality allows for sequential diversification in a highly controlled manner, reducing the number of synthetic steps required to access complex, polysubstituted pyridine scaffolds compared to less functionalized starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.